molecular formula C18H26N2O5S B257720 2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate

2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate

Cat. No. B257720
M. Wt: 382.5 g/mol
InChI Key: ZDLCMZLIXCBOFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate, also known as EMT or MT-45, is a synthetic opioid that was first synthesized in the 1960s. It is a potent analgesic that has been used in scientific research to study the opioid receptor system and its role in pain management.

Mechanism of Action

2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate exerts its analgesic effects by binding to the mu-opioid receptor in the brain and spinal cord. This results in the inhibition of pain signals and the release of dopamine, which produces feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate has been shown to produce analgesia, sedation, and respiratory depression in animal studies. It has also been shown to produce dose-dependent decreases in body temperature and heart rate. 2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate has been found to have a long half-life in the body, which may contribute to its potential for abuse.

Advantages and Limitations for Lab Experiments

2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate has several advantages for use in lab experiments. It is a potent and selective mu-opioid receptor agonist, which allows for precise targeting of the opioid receptor system. It is also relatively stable and easy to synthesize. However, 2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate has several limitations for use in lab experiments. It has a high potential for abuse and dependence, which may limit its usefulness in certain studies. It is also not approved for human use, which may limit its translational potential.

Future Directions

There are several future directions for research on 2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate. One area of interest is the development of safer and more effective opioid analgesics that target the mu-opioid receptor system. Another area of interest is the study of the pharmacokinetics and metabolism of 2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate in the body, which may help to improve its safety and efficacy. Finally, there is a need for further research on the potential for abuse and dependence associated with 2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate, which may inform the development of strategies to prevent opioid misuse and addiction.

Synthesis Methods

2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate is synthesized by reacting 2-ethyl-4-methyl-3-thiophene carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methyl-1-piperidinyl acetyl chloride to form the corresponding amide. The final step involves reacting the amide with ethyl 2-bromo-2-methylpropanoate in the presence of a palladium catalyst to form 2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate.

Scientific Research Applications

2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate has been used in scientific research to study the opioid receptor system and its role in pain management. It has been shown to have high affinity for the mu-opioid receptor, which is the primary target for opioid analgesics. 2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate has also been used to study the pharmacokinetics and metabolism of opioids in the body.

properties

Product Name

2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate

Molecular Formula

C18H26N2O5S

Molecular Weight

382.5 g/mol

IUPAC Name

2-O-ethyl 4-O-methyl 3-methyl-5-[[2-(4-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C18H26N2O5S/c1-5-25-18(23)15-12(3)14(17(22)24-4)16(26-15)19-13(21)10-20-8-6-11(2)7-9-20/h11H,5-10H2,1-4H3,(H,19,21)

InChI Key

ZDLCMZLIXCBOFK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CN2CCC(CC2)C)C(=O)OC)C

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CN2CCC(CC2)C)C(=O)OC)C

Origin of Product

United States

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